3-Bromo-5-chloro-tert-butylbenzene
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Overview
Description
3-Bromo-5-chloro-tert-butylbenzene: is an organic compound with the molecular formula C10H12BrCl . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and tert-butyl groups at the 3rd, 5th, and 1st positions, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-tert-butylbenzene typically involves the bromination and chlorination of tert-butylbenzene. One common method includes the following steps :
Bromination: Tert-butylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3rd position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium tert-butoxide and palladium catalysts.
Oxidation Reactions: The tert-butyl group can be oxidized under specific conditions to form corresponding alcohols or acids.
Common Reagents and Conditions:
Sodium tert-butoxide: Used in substitution reactions to replace halogens with other functional groups.
Palladium Catalysts: Employed in coupling reactions to form new carbon-carbon bonds.
Potassium Permanganate: Used in oxidation reactions to convert alkyl groups to carboxylic acids.
Major Products:
Substituted Benzene Derivatives: Formed through substitution reactions.
Carboxylic Acids: Produced from the oxidation of the tert-butyl group.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-tert-butylbenzene is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules. It is used to develop new drugs and therapeutic agents .
Industry: In the materials science industry, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-tert-butylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by other functional groups through nucleophilic substitution mechanisms. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
3-Bromo-5-chloro-tert-butylbenzene: C10H12BrCl
3-Chloro-5-bromo-tert-butylbenzene: C10H12BrCl (isomer)
3,5-Di-tert-butylbenzyl bromide: C14H21Br
1-Bromo-3,5-di-tert-butylbenzene: C14H21Br
Uniqueness: this compound is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-tert-butyl-5-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKHJKPYKRMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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